(DHQD)2Pyr

Catalog No.
S1525418
CAS No.
149725-81-5
M.F
C56H60N6O4
M. Wt
881.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(DHQD)2Pyr

CAS Number

149725-81-5

Product Name

(DHQD)2Pyr

IUPAC Name

4-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline

Molecular Formula

C56H60N6O4

Molecular Weight

881.1 g/mol

InChI

InChI=1S/C56H60N6O4/c1-5-35-33-61-27-23-39(35)29-49(61)52(43-21-25-57-47-19-17-41(63-3)31-45(43)47)65-55-51(37-13-9-7-10-14-37)56(60-54(59-55)38-15-11-8-12-16-38)66-53(50-30-40-24-28-62(50)34-36(40)6-2)44-22-26-58-48-20-18-42(64-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,52-53H,5-6,23-24,27-30,33-34H2,1-4H3/t35-,36-,39-,40-,49+,50+,52-,53-/m0/s1

InChI Key

SWKRDCRSJPRVNF-DOGDSVMGSA-N

SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)O[C@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1

The exact mass of the compound (DHQD)2Pyr is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(DHQD)2Pyr (CAS: 149725-81-5), chemically identified as hydroquinidine 2,5-diphenyl-4,6-pyrimidinediyl diether, is a second-generation, dimeric cinchona alkaloid derivative. In industrial and advanced laboratory procurement, it is primarily sourced as a highly privileged chiral ligand for osmium-catalyzed Sharpless Asymmetric Dihydroxylation (AD) and Asymmetric Aminohydroxylation (AA). Unlike monomeric cinchona alkaloids, the rigid pyrimidine (PYR) core bridging two dihydroquinidine units creates a highly defined, C2-symmetric chiral binding pocket. This specific architecture is critical for achieving high enantiomeric excess in the functionalization of specific alkene classes, making it a necessary precursor for the synthesis of complex chiral active pharmaceutical ingredients (APIs) and natural products .

Research Fit

Workflow Sharpless asymmetric dihydroxylation ligand
Catalyst class Cinchona alkaloid dimer (DHQD-derived)
Stereochemical role DHQD-derived product configuration; complement to DHQ series

Substituting (DHQD)2Pyr with the more ubiquitous and often less expensive (DHQD)2PHAL (the standard ligand in commercial AD-mix-β) is a common procurement error that leads to severe process failures. While the PHAL (phthalazine) core is effective for trans-disubstituted olefins, the PYR (pyrimidine) core is structurally mandated for the efficient asymmetric dihydroxylation of monosubstituted (terminal) aliphatic olefins and certain cis-disubstituted alkenes. Using the PHAL ligand for these substrates results in a mismatched transition state, causing a drastic drop in enantiomeric excess (ee) and necessitating costly, yield-destroying downstream chiral chromatography. Furthermore, substituting with its pseudoenantiomer, (DHQ)2Pyr, will invert the facial selectivity of the reaction, yielding the opposite stereoisomer and altering the target API's 3D architecture .

Substitution Risk

Alkaloid unit mismatch
DHQ- and DHQD-based dimers may produce opposite product enantiomers under identical conditions.
Bridging spacer variation
PYR, PHAL, and AQN spacers can shift enantioselectivity and substrate scope; direct substitution may reduce ee.
Application-dependent catalyst selection
Not a universal catalyst; may underperform in allylic amination (see evidence).

Kinetic Resolution Enantioselectivity

The rigid pyrimidine core of (DHQD)2Pyr provides exceptional stereochemical differentiation, which is highly quantifiable in the kinetic resolution of planar chiral molecules. During the osmium-catalyzed asymmetric dihydroxylation of racemic 2-substituted 1-ethenylferrocenes, the (DHQD)2Pyr ligand achieved an enantioselectivity factor (k_rel) ranging from 20 to 62. In direct comparison, the pseudoenantiomeric (DHQ)2Pyr ligand exhibited a significantly lower k_rel of 5 to 27 under identical conditions, highlighting the distinct, non-equivalent spatial environments created by the two diastereomeric ligand frameworks [1].

Evidence DimensionEnantioselectivity factor (k_rel)
Target Compound Datak_rel = 20 to 62
Comparator Or Baseline(DHQ)2Pyr (pseudoenantiomer) yields k_rel = 5 to 27
Quantified DifferenceUp to a 2.3x to 4x increase in the kinetic resolution efficiency factor
ConditionsSharpless catalytic asymmetric dihydroxylation of racemic 2-substituted 1-ethenylferrocenes

Demonstrates that even pseudoenantiomeric forms do not offer symmetric performance, requiring buyers to strictly validate the exact ligand variant for kinetic resolution workflows.

Kinetic resolution (k_rel)
Head-to-head
(DHQD)2Pyr: k_rel 20–62
vs (DHQ)2Pyr: 5–27
Supports kinetic resolution workflow selection; context-dependent.
Planar chiral ferrocenes; Sharpless AD conditions.

Metal-Free Organocatalytic Halofunctionalization

Beyond its traditional role as an osmium ligand, (DHQD)2Pyr functions as a highly effective, standalone metal-free organocatalyst. In the enantioselective fluorination/semi-pinacol rearrangement of allylic alcohols using N-fluorobenzenesulfonimide (NFSI), (DHQD)2Pyr drives the formation of beta-fluoro ketones with an exceptional 93% enantiomeric excess. This performance significantly outpaces basic monomeric cinchona alkaloids or uncatalyzed baselines, which lack the dimeric structural rigidity required to form a tightly bound chiral ion pair with the halogenating agent [1].

Evidence DimensionEnantiomeric excess (ee) in asymmetric fluorination
Target Compound Data93% ee for beta-fluoro ketone products
Comparator Or BaselineMonomeric cinchona derivatives (lack sufficient pocket rigidity for high ee)
Quantified DifferenceAttainment of >90% ee in a purely organocatalytic, transition-metal-free pathway
ConditionsReaction with NFSI and K2CO3 in 1,2-dichloroethane

Allows process chemists to utilize this compound for advanced asymmetric halogenations without introducing toxic heavy metals like osmium into the manufacturing stream.

Spirooxindole cascade
Class-level
1 mol% loading, yield 96–99%, ee up to 91%
Supports low-loading organocatalytic application; data to verify.
Spiro[indoline-3,4'-pyrano] derivatives; RT.

Substrate-Specific Ligand Matching

In the Sharpless asymmetric dihydroxylation, the choice of the dimeric cinchona alkaloid core must be strictly matched to the alkene substitution pattern to maintain high enantioselectivity. While the standard (DHQD)2PHAL ligand is highly effective for trans-disubstituted alkenes (achieving >99.5% ee for substrates like (E)-stilbene), it is structurally mismatched for other alkene classes. For these substrates, substituting the PHAL core with the pyrimidine (PYR) core of (DHQD)2Pyr is required to constrict the chiral pocket appropriately, preventing a severe drop in enantiomeric excess and avoiding costly downstream chiral separations .

Evidence DimensionEnantiomeric excess (ee) preservation across substrate classes
Target Compound Data(DHQD)2Pyr maintains high ee for specific non-trans olefins
Comparator Or Baseline(DHQD)2PHAL achieves >99.5% ee specifically for trans-olefins like (E)-stilbene but drops for others
Quantified DifferenceMaintains target >90% ee thresholds by matching the ligand core to the steric demands of the alkene
ConditionsOsmium-catalyzed asymmetric dihydroxylation

Procurement must specifically source the PYR derivative, rather than relying on generic AD-mix formulations, when the synthetic route relies on non-trans alkene intermediates.

Stereodivergent dihydroxylation
Head-to-head
(DHQD)2Pyr: major diol 8, >98% ee
vs (DHQ)2Pyr: major diol 7, >98% ee
Enables stereodivergent synthesis; comparable enantioselectivity.
L-proline-derived 1,1-disubstituted alkene.
Tamura cycloaddition
Class-level
2 mol%, 99:1 dr, ee up to 95%
Supports high diastereocontrol in spiro-fused scaffold synthesis.
Homophthalic anhydrides + 2-arylidene-1,3-diones; CH2Cl2.
Allylic amination (limitation)
Head-to-head
(DHQD)2Pyr: <10% ee
vs chiral amine catalyst: up to 84% ee
Not suitable for allylic amination; application limitation.
α-amination of ethyl α-phenyl-α-cyanoacetate.

Chiral Diols from Non-Trans Olefins

(DHQD)2Pyr is a primary ligand choice when scaling up the Sharpless asymmetric dihydroxylation of specific alkenes where the standard PHAL ligand underperforms. Its rigid pyrimidine core restricts substrate rotation, ensuring high enantiopurity of the resulting 1,2-diols, which are critical building blocks for complex APIs .

Kinetic Resolution of Planar Chiral Organometallics

The compound is specifically suited for the kinetic resolution of racemic mixtures of planar chiral compounds, such as substituted vinylferrocenes. Its high enantioselectivity factor allows for the efficient recovery of highly pure unreacted enantiomers, a process critical for developing advanced chiral ligands [1].

Transition-Metal-Free Asymmetric Halofunctionalization

Due to its ability to act as a standalone Brønsted base/hydrogen-bonding organocatalyst, (DHQD)2Pyr is highly suitable for manufacturing workflows requiring enantioselective fluorination (e.g., semi-pinacol rearrangements) where residual heavy metal contamination must be strictly avoided [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinetic resolution of planar chiral metallocenes
DHQD-derived stereochemical control
Enantioselectivity factor in ferrocene AD
Stereodivergent synthesis of chiral building blocks
Complementary DHQD/DHQ pair
Diastereomeric product configuration under identical conditions
Organocatalytic spirooxindole library construction
Low-loading organocatalysis context
Yield and ee in spirocyclization reactions
Diastereoselective Tamura cycloaddition for spiro-fused scaffolds
High diastereocontrol potential
dr and ee in spiro-1,3-indanedione formation

XLogP3

11.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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